Hydroxy Varenicline N-Trifluoroacetate

Description

Contextualization within Varenicline (B1221332) Metabolite and Derivative Research

Varenicline is a pharmaceutical agent known for its role as a partial agonist of the α4β2 nicotinic acetylcholine (B1216132) receptor. jocpr.comdrugbank.com While the majority of the varenicline administered is excreted from the body unchanged, a small portion undergoes metabolism. drugbank.comnih.gov The metabolic pathways include oxidation, N-formylation, and glucuronidation. nih.gov Oxidation of the varenicline molecule results in the formation of hydroxyvarenicline. nih.gov

The study of varenicline's metabolites and related derivatives is a critical component of pharmaceutical development and analysis. Understanding these related substances is essential for characterizing the drug's complete disposition profile and for ensuring the purity and quality of the active pharmaceutical ingredient (API). cu.edu.egsynzeal.com

Hydroxy Varenicline N-Trifluoroacetate fits into this context as a specific, laboratory-synthesized derivative of a natural metabolite. lgcstandards.com The trifluoroacetyl group (CF₃CO-) is intentionally added to the nitrogen atom of the hydroxyvarenicline molecule. This process, known as derivatization, is a common strategy in analytical chemistry to create a compound with properties suitable for specific analytical techniques or to serve as a stable reference point in complex chemical analyses. google.com Research into such derivatives helps in developing robust analytical methods capable of separating and identifying various related substances and potential impurities that might be present in the drug substance or arise during its synthesis and storage. synzeal.comresearchgate.net

Significance as a Chemical Reference Standard and Research Analyte

The primary significance of this compound lies in its function as a chemical reference standard and a research analyte. lgcstandards.comgoogle.com In the pharmaceutical industry, a reference standard is a highly purified and well-characterized substance used as a measurement benchmark. These standards are crucial for the quality control of drug products. usp.org

As a reference standard, this compound is used in the development, validation, and routine application of analytical methods, such as High-Performance Liquid Chromatography (HPLC). synzeal.comsynzeal.comumlub.pl These methods are designed to accurately identify and quantify the presence of hydroxyvarenicline or other related impurities in batches of varenicline API or its finished tablet forms. A patent for varenicline standards specifically notes that compounds derivatized with a trifluoroacetyl group are useful as analytical standards in the manufacturing process. google.com By comparing the analytical signal of a test sample to the known signal of the reference standard, chemists can precisely determine the concentration of the impurity, ensuring that it does not exceed specified safety limits.

Furthermore, as a research analyte, this compound enables scientists to investigate the chemical and physical properties of varenicline derivatives. This research is fundamental to understanding potential degradation pathways and for creating a comprehensive impurity profile of the drug, which is a key regulatory requirement. synzeal.comfda.gov

Chemical Data for this compound

The table below summarizes key identifiers and properties for this compound and its free base form.

| Property | Hydroxy Varenicline N-Trifluoroacetic Acid Salt | Hydroxy Varenicline (Free Base) |

| CAS Number | 357426-10-9 lgcstandards.com | 357424-21-6 lgcstandards.com |

| Molecular Formula | C₁₅H₁₂F₃N₃O₂ | C₁₃H₁₃N₃O fda.gov |

| InChI Key | Not Available | GKJIHIDMYKLTHW-SFYZADRCSA-N fda.gov |

Compound Names Mentioned

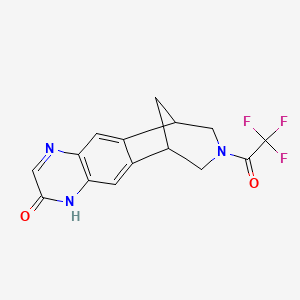

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

14-(2,2,2-trifluoroacetyl)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),7,10-tetraen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3O2/c16-15(17,18)14(23)21-5-7-1-8(6-21)10-3-12-11(2-9(7)10)19-4-13(22)20-12/h2-4,7-8H,1,5-6H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPELGARMUSJCPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC1C3=CC4=C(C=C23)NC(=O)C=N4)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857858 | |

| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357426-10-9 | |

| Record name | 8-(Trifluoroacetyl)-1,6,7,8,9,10-hexahydro-2H-6,10-methanoazepino[4,5-g]quinoxalin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization

Precursor Synthesis: Hydroxy Varenicline (B1221332)

The introduction of a hydroxyl group onto the Varenicline scaffold is a key transformation. This can be achieved through various synthetic strategies, including direct oxidation or more controlled regioselective methods.

The metabolism of Varenicline in biological systems primarily involves oxidation, leading to the formation of hydroxylated derivatives such as N-Hydroxy Varenicline and Varenicline N-oxide. nih.govfda.govchemicalbook.combiosynth.com These metabolic pathways can be mimicked in synthetic routes through the use of various oxidizing agents. The challenge lies in controlling the selectivity of the oxidation to yield the desired hydroxylated isomer.

Forced degradation studies on Varenicline have shown its behavior under various stress conditions, including oxidation. nih.govresearchgate.netmdpi.com While Varenicline shows some resistance to degradation under certain oxidative conditions, specific reagents can facilitate the introduction of a hydroxyl group. The choice of oxidant and reaction conditions is critical to favor the formation of Hydroxy Varenicline over other degradation products.

In a laboratory setting, the synthesis of hydroxylated derivatives of heterocyclic compounds can be achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or enzymatic systems.

Achieving regioselectivity in the hydroxylation of a complex molecule like Varenicline is a significant synthetic challenge. The specific placement of the hydroxyl group is crucial for defining the properties of the resulting analogue. Strategies to control regioselectivity often involve:

Directing Groups: The presence of certain functional groups on the Varenicline molecule can direct the hydroxylation to a specific position.

Catalytic Methods: The use of transition metal catalysts or biocatalysts, such as cytochrome P450 enzymes, can offer high regioselectivity in C-H hydroxylation reactions. The enzyme's active site can bind the substrate in a specific orientation, leading to hydroxylation at a predetermined position.

Protecting Group Strategies: Temporarily protecting certain reactive sites on the Varenicline molecule can prevent oxidation at those positions, thereby directing the hydroxylation to the desired location.

N-Trifluoroacetylation for Chemical Derivatization

The introduction of a trifluoroacetyl group at a nitrogen atom serves to protect the amine functionality and modify the compound's properties. This is a common derivatization technique in medicinal and analytical chemistry.

The N-trifluoroacetylation of Hydroxy Varenicline is typically achieved using a potent trifluoroacetylating agent.

Common Reagents for N-Trifluoroacetylation:

| Reagent | Typical Conditions |

| Trifluoroacetic Anhydride (B1165640) (TFAA) | Often used with a base like pyridine (B92270) or triethylamine (B128534) in an aprotic solvent (e.g., dichloromethane) at controlled temperatures (e.g., 0 °C to room temperature). chemicalbook.com |

| Trifluoroacetyl Chloride | A highly reactive gaseous reagent, also used with a base to neutralize the HCl byproduct. |

| Ethyl Trifluoroacetate | A less reactive alternative, often requiring higher temperatures or longer reaction times. |

The reaction involves the nucleophilic attack of the nitrogen atom of Hydroxy Varenicline on the electrophilic carbonyl carbon of the trifluoroacetylating agent. The presence of a base is crucial to scavenge the acidic byproduct (e.g., trifluoroacetic acid or HCl), driving the reaction to completion.

Optimizing the N-trifluoroacetylation reaction is essential to maximize the yield of Hydroxy Varenicline N-Trifluoroacetate and minimize the formation of side products. Key parameters for optimization include:

Stoichiometry of Reagents: The molar ratio of Hydroxy Varenicline to the trifluoroacetylating agent and the base needs to be carefully controlled. An excess of the acylating agent can sometimes lead to multiple acylations if other reactive sites are present.

Reaction Temperature: Lower temperatures are often preferred to control the reactivity of the acylating agent and improve selectivity.

Solvent Choice: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.

Purification of the final product is typically achieved through chromatographic techniques to ensure high purity.

Impurity Synthesis and Characterization Standards

The synthesis of impurities like this compound is a critical aspect of pharmaceutical development. google.comdaicelpharmastandards.comsynzeal.compharmaffiliates.comsynthinkchemicals.com Regulatory bodies require that all impurities in a drug substance above a certain threshold be identified, quantified, and characterized.

The custom synthesis of impurity standards allows for:

Accurate Identification: Having a pure reference standard of the impurity allows for its unambiguous identification in drug batches using techniques like HPLC by comparing retention times.

Quantitative Analysis: The reference standard is used to create calibration curves for the accurate quantification of the impurity level in the active pharmaceutical ingredient (API).

Method Validation: The impurity standard is essential for validating the analytical methods used for quality control.

The synthesis of this compound as an impurity standard would follow the synthetic routes described above. The final product would then undergo rigorous characterization to confirm its identity and purity. This characterization typically involves a suite of analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the connectivity of atoms.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure. researchgate.net

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. nih.govresearchgate.netmdpi.comresearchgate.net

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.net

A Certificate of Analysis (CoA) is then issued, documenting the identity, purity, and other relevant properties of the impurity standard.

Metabolic Studies and Biotransformation Pathways Excluding Clinical Human Data

Enzymatic Formation of Hydroxy Varenicline (B1221332) from Varenicline (in vitro and animal models)

The initial step in the metabolic cascade leading to Hydroxy Varenicline is the oxidation of the parent compound, varenicline.

Identification of Specific Enzyme Systems Involved in Hydroxylation

Varenicline's metabolism is not extensive, and it is not significantly metabolized by the hepatic microsomal cytochrome P450 (CYP) enzymes. nih.gov While oxidation is a known metabolic pathway for varenicline, leading to the formation of metabolites such as 2-hydroxyvarenicline, specific CYP isoforms or other enzyme systems responsible for this hydroxylation reaction in preclinical models have not been detailed in publicly available scientific literature. nih.gov In vitro, varenicline does not act as an inhibitor or inducer of the major CYP enzymes, suggesting a low potential for metabolic drug-drug interactions mediated by this system. nih.gov

Subsequent Biotransformation of Hydroxy Varenicline (in vitro and animal models)

Following its formation, hydroxyvarenicline can undergo further metabolic transformations, primarily through conjugation reactions.

Glucuronidation and Other Conjugation Mechanisms of Hydroxylated Metabolites

Glucuronidation is a notable pathway in the metabolism of varenicline. Specifically, the formation of varenicline N-carbamoylglucuronide has been identified. nih.gov The enzyme responsible for this specific conjugation of the parent drug has been identified as UDP-glucuronosyltransferase 2B7 (UGT2B7) in human liver microsomes. researchgate.net However, direct evidence and specific studies on the glucuronidation or other conjugation mechanisms (e.g., sulfation) of hydroxyvarenicline itself in animal models or in vitro systems are not described in the current body of scientific literature.

Oxidation and Further Metabolic Fate of Hydroxy Varenicline

The metabolic journey of hydroxyvarenicline beyond its initial formation is not well-defined in preclinical studies. While oxidation is the generating pathway, information regarding subsequent oxidative metabolism of the hydroxylated moiety is scarce. The primary focus of metabolic studies on varenicline has been on the parent drug's high rate of unchanged excretion. nih.govnih.gov

In Vitro Metabolic Stability and Profiling (e.g., using microsomes, hepatocytes)

The metabolic stability of a compound is a key parameter in drug discovery, providing an indication of its persistence in the body.

In vitro studies using liver microsomes and hepatocytes are standard methods to assess metabolic stability. nih.gov For varenicline, these studies have consistently shown that it is a metabolically stable compound. nih.gov This low metabolic clearance is in line with the high percentage of the drug being excreted unchanged in the urine in animal models (90% in mouse, 84% in rat, and 75% in monkey). nih.gov

Table of Varenicline Excretion in Animal Models

| Species | Percentage of Unchanged Varenicline Excreted in Urine |

|---|---|

| Mouse | 90% |

| Rat | 84% |

| Monkey | 75% |

Data sourced from Obach RS, et al. (2006). nih.gov

Comparative Metabolic Profiles in Research Animal Models

The metabolism of varenicline has been investigated in several animal species, including mice, rats, and monkeys, to understand its pharmacokinetic profile and biotransformation pathways. A consistent finding across these models is that varenicline undergoes limited metabolism, with a significant portion of the administered dose being excreted as the unchanged parent drug. nih.gov However, several metabolites have been identified, arising primarily from oxidation and N-carbamoyl glucuronidation. nih.gov

In studies using radiolabeled [¹⁴C]varenicline, the majority of the drug-related material found in the circulation of mice, rats, and monkeys was the unchanged parent compound. nih.gov The primary route of excretion for the drug and its metabolites in all these species was through urine. nih.gov

The identified metabolites in animal models include products of oxidation, such as 2-hydroxyvarenicline, as well as N-formylvarenicline and a novel hexose (B10828440) conjugate found in circulation. nih.gov The N-carbamoyl glucuronide of varenicline is another significant metabolite observed in excreta. nih.gov

Comparative analysis reveals species-specific differences in the extent of metabolism. For instance, the percentage of unchanged varenicline excreted in urine was approximately 90% in mice, 84% in rats, and 75% in monkeys, indicating that monkeys metabolize the drug to a slightly greater extent than rodents. nih.gov

The table below summarizes the key comparative findings of varenicline metabolism in different research animal models, which includes the formation of hydroxyvarenicline.

Interactive Data Table: Comparative Metabolism of Varenicline in Animal Models

| Species | Major Route of Excretion | Unchanged Varenicline in Urine (% of Dose) | Key Metabolic Pathways | Identified Metabolites in Excreta and Circulation |

|---|---|---|---|---|

| Mouse | Urine nih.gov | 90% nih.gov | Oxidation, N-carbamoyl glucuronidation, N-formylation, Hexose conjugation nih.gov | Varenicline, 2-hydroxyvarenicline, Varenicline N-carbamoylglucuronide, N-formylvarenicline, Hexose conjugate of varenicline nih.gov |

| Rat | Urine nih.gov | 84% nih.gov | Oxidation, N-carbamoyl glucuronidation, N-formylation, Hexose conjugation nih.gov | Varenicline, 2-hydroxyvarenicline, Varenicline N-carbamoylglucuronide, N-formylvarenicline, Hexose conjugate of varenicline nih.gov |

| Monkey | Urine nih.gov | 75% nih.gov | Oxidation, N-carbamoyl glucuronidation, N-formylation, Hexose conjugation nih.gov | Varenicline, 2-hydroxyvarenicline, Varenicline N-carbamoylglucuronide, N-formylvarenicline, Hexose conjugate of varenicline nih.gov |

Advanced Analytical Chemistry for Characterization and Quantification

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable for the structural elucidation of novel compounds or impurities. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about atomic connectivity, molecular mass, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise chemical structure of organic molecules in solution. While specific NMR spectral data for Hydroxy Varenicline (B1221332) N-Trifluoroacetate is not widely published, the analytical approach would be analogous to that used for its parent compound, hydroxy varenicline, which has been extensively characterized. ijprajournal.com

The characterization of hydroxy varenicline involved both one-dimensional (1D) and two-dimensional (2D) NMR experiments to assign all proton (¹H) and carbon (¹³C) signals. ijprajournal.com For the N-trifluoroacetyl derivative, similar experiments would be conducted. The introduction of the trifluoroacetyl group (-COCF₃) onto one of the nitrogen atoms would induce predictable changes in the NMR spectrum. Specifically, chemical shifts of nearby protons and carbons would be altered, and the fluorine atoms (¹⁹F) would introduce characteristic couplings, providing a clear signature of the modification.

Analysis of the parent hydroxy varenicline impurity revealed key structural features that were confirmed using techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). ijprajournal.com These 2D NMR techniques establish proton-proton and proton-carbon correlations, allowing for the unambiguous assembly of the molecular framework.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is critical for confirming the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. daicelpharmastandards.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of a compound's elemental composition. For Hydroxy Varenicline N-Trifluoroacetate, the expected molecular formula is C₁₅H₁₂F₃N₃O₂. chemicalbook.in

The analysis of the related hydroxy varenicline impurity using an ESI-LC-HRMS system provides a template for how the N-trifluoroacetate derivative would be analyzed. ijprajournal.com The study on the hydroxy varenicline impurity reported an observed m/z for the protonated molecule [M+H]⁺ of 228.1128, which corresponded to the elemental formula C₁₃H₁₄N₃O⁺ (theoretical exact mass 228.1136), confirming the identity of the impurity. ijprajournal.com For this compound (molecular weight 323.27), HRMS would be used to confirm the expected protonated molecule [M+H]⁺ at an m/z of approximately 324.0903.

Table 1: HRMS Data for Hydroxy Varenicline Impurity

| Parameter | Finding | Reference |

|---|---|---|

| Chemical Formula | C₁₃H₁₃N₃O | ijprajournal.com |

| Theoretical Exact Mass | 227.1058 | ijprajournal.com |

| Protonated Formula | C₁₃H₁₄N₃O⁺ | ijprajournal.com |

| Theoretical [M+H]⁺ Mass | 228.1136 | ijprajournal.com |

| Observed [M+H]⁺ m/z | 228.1128 | ijprajournal.com |

This interactive table summarizes the high-resolution mass spectrometry data used to identify the hydroxy varenicline impurity.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion of a specific m/z, fragmenting it, and then analyzing the resulting product ions. This fragmentation pattern serves as a molecular fingerprint that is highly specific to the compound's structure.

For the hydroxy varenicline impurity, MS/MS analysis was performed on the precursor ion at m/z 228.1128. ijprajournal.com The resulting fragmentation pattern helped to confirm the position of the hydroxyl group on the aromatic ring. ijprajournal.com Key fragments were observed at m/z values of 155.0599, 159.0551, 181.0758, 185.0707, 199.0863, and 211.0863. ijprajournal.com

In an MS/MS experiment on this compound, the fragmentation would be expected to show a characteristic neutral loss of the trifluoroacetyl group or related fragments, in addition to the core fragmentation pattern of the hydroxy varenicline structure. This would provide definitive evidence for the presence and location of the N-trifluoroacetyl moiety.

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this analysis requires a suitable single crystal, it provides unambiguous proof of a molecule's structure and stereochemistry.

In the case of the related hydroxy varenicline impurity, researchers were able to grow single crystals and perform X-ray diffraction analysis. ijprajournal.com The study determined that the crystal structure is monoclinic with the space group P2₁/c. ijprajournal.com This analysis confirmed the molecular structure deduced from NMR and MS data and precisely located the hydroxyl group, noting a bond length of 1.324 Å between the C-3 carbon and the oxygen atom. ijprajournal.com Such an analysis would be the gold standard for confirming the structure of this compound if a suitable crystal could be obtained.

Table 2: Single Crystal X-Ray Diffraction Data for Hydroxy Varenicline Impurity

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | ijprajournal.com |

| Space Group | P2₁/c | ijprajournal.com |

| a (Å) | 7.513(15) | ijprajournal.com |

| b (Å) | 9.9974(18) | ijprajournal.com |

| c (Å) | 13.648(3) | ijprajournal.com |

| β (°) | 94.981(8) | ijprajournal.com |

This interactive table presents the crystallographic parameters determined for the hydroxy varenicline impurity.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Chromatographic Separation Techniques

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for separating complex mixtures and quantifying impurities in drug substances and products. usp.orgakjournals.com The development of a robust, stability-indicating method is crucial for monitoring related substances like this compound.

Several reversed-phase HPLC and UPLC methods have been developed and validated for the analysis of varenicline and its impurities. researchgate.netnih.gov These methods typically utilize C18 columns and a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724). researchgate.netnih.gov For instance, one LC-QTOF-MS method for separating varenicline's related substances used an InertSustain C18 column with a gradient elution of 0.05% trifluoroacetic acid in water and acetonitrile. nih.gov The use of trifluoroacetic acid in the mobile phase is common and can improve peak shape for amine-containing compounds.

Another method developed for quantifying varenicline and its impurities used a C18 column with a mobile phase of phosphate (B84403) buffer (pH 3.0) and acetonitrile, with detection at 235 nm. researchgate.net Such methods are validated for specificity, linearity, accuracy, and precision to ensure they are suitable for routine quality control analysis. usp.org The separation of this compound would be developed and validated following these established principles, ensuring it can be resolved from varenicline and other known impurities.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Varenicline |

| Varenicline Tartrate |

| Hydroxy Varenicline |

| N-nitroso-varenicline |

| Clarithromycin |

| Acetonitrile |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering substantial improvements in resolution, speed, and sensitivity. This technique utilizes columns packed with sub-2 µm particles, which allows for higher mobile phase linear velocities without a loss of efficiency. For complex samples containing multiple closely related impurities, such as in the analysis of varenicline and its metabolites, UPLC can provide superior separation in a fraction of the time required by HPLC. researchgate.net

A UPLC method for this compound would offer enhanced peak capacity, which is particularly beneficial for resolving it from isomeric impurities or degradants that might co-elute in an HPLC system. waters.com The increased sensitivity of UPLC is also advantageous for detecting and quantifying trace-level impurities. The development of a UPLC method would follow similar principles to HPLC, involving a reversed-phase column and a buffered acetonitrile mobile phase, but with instrument parameters optimized for the higher pressures and faster flow rates characteristic of UPLC systems. researchgate.net The successful application of UPLC has been reported for the separation and quantification of varenicline tartrate and its related substances, demonstrating its suitability for this class of compounds. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and thermally stable compounds. However, compounds like Hydroxy Varenicline, which contain polar functional groups (hydroxyl and secondary amine), are generally non-volatile and prone to thermal degradation, making them unsuitable for direct GC-MS analysis. h-brs.deiu.edu

To overcome this limitation, derivatization is employed. The compound , "this compound," is an N-acylated derivative. The trifluoroacetyl group is introduced by reacting the secondary amine of Hydroxy Varenicline with a derivatizing agent like Trifluoroacetic Anhydride (B1165640) (TFAA). h-brs.deiu.edu This process, known as trifluoroacetylation, serves two primary purposes:

It replaces the active hydrogen on the nitrogen atom with a stable trifluoroacetyl group, reducing the polarity and increasing the thermal stability of the molecule. iu.edu

It significantly enhances the volatility of the analyte, making it amenable to GC separation. h-brs.de

The resulting trifluoroacetylated derivative can be readily analyzed by GC-MS. The mass spectrometer provides high selectivity and can offer structural information based on the fragmentation pattern of the molecule. Under electron impact ionization, trifluoroacetamides typically show characteristic fragment ions, such as [CF3]+ at m/z 69, which can aid in identification. nih.gov

Table 2: General GC-MS Parameters for Analysis of Trifluoroacetylated Amines

| Parameter | Condition | Source |

|---|---|---|

| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) | h-brs.deiu.edu |

| GC Column | DB-17ms or similar mid-polarity column | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Mode | Split/Splitless | researchgate.net |

| Ionization Mode | Electron Impact (EI) / Chemical Ionization (CI) | h-brs.denih.gov |

This table outlines general conditions for the GC-MS analysis of TFAA-derivatized amines, which would be specifically optimized for this compound.

Development and Validation of Quantitative Analytical Methods for Research Matrices

The development of a robust and reliable quantitative analytical method is a prerequisite for the use of this compound in any research context. Following development, the method must be rigorously validated according to guidelines from the International Conference on Harmonisation (ICH) to ensure it is suitable for its intended purpose. nih.govamazonaws.com Validation demonstrates the performance, consistency, and reliability of the analytical method. americanpharmaceuticalreview.com

The validation process encompasses several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradants, or matrix components. amazonaws.compharmastate.academy This is often demonstrated by analyzing spiked samples and showing a lack of interference at the analyte's retention time. usp.org

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. pharmastate.academy This is typically evaluated by analyzing a series of standards at a minimum of five different concentrations. pharmastate.academypharmaerudition.org For varenicline, linearity has been demonstrated over ranges such as 0.1–192 μg/mL. nih.gov

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovery is calculated. pharmaerudition.org Accuracy for pharmaceutical assays is commonly expected to be within 98-102%. pharmaerudition.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at different levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). pharmaerudition.org The results are expressed as the Relative Standard Deviation (RSD), which should typically be below 2%. researchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. americanpharmaceuticalreview.compharmaerudition.org These are crucial for the analysis of impurities.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate), providing an indication of its reliability during routine use. pharmastate.academy

Table 3: Typical Validation Parameters and Acceptance Criteria for a Quantitative HPLC Method

| Validation Parameter | Typical Acceptance Criteria | Source |

|---|---|---|

| Accuracy (% Recovery) | 98.0% - 102.0% | pharmaerudition.org |

| Precision (RSD%) | ≤ 2.0% | researchgate.net |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | nih.govresearchgate.net |

| Specificity / Resolution | Baseline resolution (≥ 2.0) from nearest peak | usp.org |

| Robustness | RSD of results should remain within acceptable limits | pharmastate.academy |

This table provides a summary of standard validation criteria as per ICH guidelines for chromatographic methods.

Impurity Profiling and Pharmaceutical Research Standards

Identification and Characterization as a Varenicline-Related Impurity

Hydroxy Varenicline (B1221332) is recognized as a significant related substance of Varenicline, an active pharmaceutical ingredient (API) used for smoking cessation. It is identified as both a metabolite and a degradation product. In its pure form, it is known as Hydroxy Varenicline, while for analytical and reference standard purposes, it is often available as Hydroxy Varenicline N-Trifluoroacetate. The 'N-Trifluoroacetate' designation indicates the presence of a trifluoroacetyl group attached to the nitrogen atom of the pyrazino ring, a modification that can be used to create a more stable derivative for analytical applications. iu.edu

The fundamental chemical properties of these compounds are distinct. Hydroxy Varenicline has a molecular formula of C₁₃H₁₃N₃O and a molecular weight of approximately 227.27 g/mol . fda.gov Its trifluoroacetylated counterpart, this compound, has a molecular formula of C₁₅H₁₂F₃N₃O₂ and a molecular weight of 323.28 g/mol . The presence of the trifluoroacetyl group enhances its utility in certain analytical techniques.

The identification of Hydroxy Varenicline as an impurity is critical in the quality control of Varenicline drug products. Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), acknowledge its presence and necessitate its monitoring in pharmaceutical formulations. usp.org A study on the impurity profiling of varenicline tartrate using liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) successfully separated and characterized thirteen related substances, including process-related impurities and degradation products. nih.gov

Table 1: Chemical Identification of Hydroxy Varenicline and its N-Trifluoroacetate Derivative

| Feature | Hydroxy Varenicline | This compound |

| Synonyms | 7, 8, 9, 10-Tetrahydro-2-hydroxy-6, 10-methano-6H-pyrazino[2, 3-h] pharmaffiliates.combenzazepine | 1,6,7,8,9,10-Hexahydro-8-(trifluoroacetyl)-6,10-methano-2H-pyrazino[2,3-h] pharmaffiliates.combenzazepin-2-one |

| CAS Number | 357424-21-6 | 357426-10-9 |

| Molecular Formula | C₁₃H₁₃N₃O | C₁₅H₁₂F₃N₃O₂ |

| Molecular Weight | 227.27 g/mol | 323.28 g/mol |

| Nature | Varenicline Impurity, Metabolite | Protected Varenicline Metabolite, Certified Reference Material |

Pathways of Impurity Formation in Chemical Synthesis and Degradation (non-biological)

The formation of Hydroxy Varenicline as an impurity can occur through various non-biological pathways, primarily during the chemical synthesis of Varenicline and as a result of its degradation under certain stress conditions.

During the multi-step synthesis of Varenicline, the use of various reagents and intermediate compounds can lead to the formation of byproducts, including hydroxylated species. chemicalbook.com While specific synthetic steps leading directly to Hydroxy Varenicline are not extensively detailed in publicly available literature, the complexity of the synthesis, which involves steps like nitration, reduction, and cyclization, presents opportunities for side reactions. google.com The introduction of a hydroxyl group onto the aromatic ring system can be a consequence of oxidative conditions present during the synthesis or work-up procedures.

Forced degradation studies, which are a regulatory requirement to establish the stability-indicating nature of analytical methods, provide insight into the degradation pathways of Varenicline. medcraveonline.com These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net Research has shown that Varenicline is susceptible to degradation under oxidative stress. nih.gov Although some studies have reported that Varenicline is relatively stable to oxidation with hydrogen peroxide, more comprehensive impurity profiling has identified oxidative degradation products. nih.govnih.gov The formation of Hydroxy Varenicline is a plausible outcome of such oxidative degradation, where the aromatic ring of the Varenicline molecule undergoes hydroxylation. A study utilizing LC-QTOF-MS for impurity profiling found that Varenicline tartrate was unstable under oxidative, as well as alkaline, thermal, and photolytic stress conditions. nih.gov

Table 2: Varenicline Forced Degradation Study Summary

| Stress Condition | Observation | Potential for Hydroxy Varenicline Formation |

| Acid Hydrolysis (e.g., 1M HCl) | Relatively stable | Low |

| Alkaline Hydrolysis (e.g., 1M NaOH) | Unstable | Possible, as part of complex degradation |

| Oxidative Stress (e.g., H₂O₂) | Unstable under certain conditions | High, through aromatic hydroxylation |

| Thermal Stress | Unstable | Possible, depending on conditions |

| Photolytic Stress | Unstable | Possible, through photo-oxidation |

Role as a Certified Reference Material in Analytical Quality Control Research

This compound serves as a crucial certified reference material (CRM) in the field of pharmaceutical quality control. google.com The availability of well-characterized reference standards for impurities is a fundamental requirement for the development and validation of analytical methods used to ensure the quality and safety of pharmaceutical products. synzeal.com

The primary applications of this compound as a CRM in analytical quality control research include:

Method Development and Validation: During the development of analytical methods, such as High-Performance Liquid Chromatography (HPLC), the CRM is used to optimize the separation of the impurity from the main drug substance and other potential impurities. usp.org It is also essential for validating the method's specificity, allowing researchers to confirm that the analytical signal is uniquely attributable to the impurity.

System Suitability Testing: Before routine analysis, system suitability tests are performed to ensure that the analytical system is performing correctly. Spiking a sample with the CRM can be part of this process to verify the system's ability to detect and resolve the impurity.

Quantification of Impurities: As a CRM with a certified purity, this compound is used to prepare calibration standards for the accurate quantification of the Hydroxy Varenicline impurity in bulk drug substances and finished pharmaceutical products. This allows for the precise determination of the impurity level to ensure it does not exceed the limits set by regulatory authorities.

Identification of Unknown Peaks: In cases where an unknown peak is observed in a chromatogram at a retention time close to that of Hydroxy Varenicline, the CRM can be co-injected with the sample to confirm the identity of the peak.

The use of the N-Trifluoroacetate derivative is particularly advantageous in certain analytical techniques. The trifluoroacetyl group can enhance the volatility and thermal stability of the analyte, which is beneficial for gas chromatography (GC) analysis. In HPLC, this derivatization can alter the chromatographic behavior, potentially improving separation from other components. iu.edu

Methodologies for Impurity Isolation, Enrichment, and Quantification in Research Samples

A variety of analytical methodologies are employed for the isolation, enrichment, and quantification of Hydroxy Varenicline in research and quality control samples. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. usp.orgnih.gov

Isolation and Enrichment:

Preparative HPLC is a common method for isolating and enriching impurities like Hydroxy Varenicline from the bulk drug substance. This technique allows for the collection of a sufficient quantity of the purified impurity for further characterization, such as structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantification:

For the quantification of Hydroxy Varenicline, validated stability-indicating HPLC methods are essential. A typical method involves the use of a reversed-phase C18 column with a mobile phase consisting of a buffer and an organic modifier. The United States Pharmacopeia (USP) has described an HPLC method for the analysis of organic impurities in Varenicline tablets, which is suitable for quantifying Hydroxyvarenicline. usp.org

Key parameters of a typical HPLC method for the quantification of Varenicline impurities are detailed in the table below.

Table 3: Typical HPLC Parameters for Varenicline Impurity Quantification

| Parameter | Typical Value/Condition |

| Column | C18, e.g., 4.6 mm x 150 mm, 5 µm |

| Mobile Phase A | 0.05% Trifluoroacetic acid in water |

| Mobile Phase B | Acetonitrile (B52724) |

| Elution | Gradient |

| Flow Rate | 1.0 - 1.3 mL/min |

| Detection Wavelength | 210 nm or 237 nm |

| Column Temperature | 29 - 40 °C |

| Injection Volume | 10 - 25 µL |

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines and includes the assessment of specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For instance, the LOQ for varenicline impurities is often established at 0.10% of the sample concentration. usp.org

Advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are also employed, particularly for the identification and characterization of impurities. High-resolution mass spectrometry (HRMS), such as LC-QTOF-MS, provides accurate mass measurements, which aids in confirming the elemental composition of the impurity. nih.gov

The use of trifluoroacetic acid in the mobile phase is common in the analysis of varenicline and its impurities. nih.gov The trifluoroacetyl group in the this compound reference standard can also influence its chromatographic behavior and detection. Derivatization with reagents like trifluoroacetic anhydride (B1165640) (TFAA) is a known strategy to improve the chromatographic properties of amine-containing compounds. iu.edu

Mechanistic Insights and Receptor Interaction Studies Non Clinical

Binding Affinity and Selectivity of Hydroxy Varenicline (B1221332) to Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) in Research Models

To understand the potential effects of Hydroxy Varenicline N-Trifluoroacetate, its binding characteristics to various nicotinic acetylcholine receptor (nAChR) subtypes would be a primary focus of investigation.

In Vitro Receptor Binding Assays (e.g., radioligand binding)

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. nih.gov These assays would involve incubating membranes from cells expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4) with a radiolabeled ligand that is known to bind to the receptor of interest. The ability of this compound to displace the radioligand would be measured, allowing for the calculation of its binding affinity (Ki).

A hypothetical binding profile might be compared to that of varenicline. For context, varenicline exhibits high affinity for the α4β2 nAChR subtype, which is crucial for its clinical efficacy. nih.gov

Hypothetical Radioligand Binding Data for this compound

| Receptor Subtype | Radioligand | Hypothetical Ki (nM) for this compound |

|---|---|---|

| α4β2 | [³H]-Cytisine | Data Not Available |

| α7 | [¹²⁵I]-α-Bungarotoxin | Data Not Available |

| α3β4 | [³H]-Epibatidine | Data Not Available |

This table is for illustrative purposes only, as specific experimental data for this compound is not currently available in the public domain.

Functional Activity Assessments in Cell-Based Assays (e.g., ion flux, calcium mobilization)

Beyond binding, functional assays are critical to determine whether a compound acts as an agonist (activator), antagonist (blocker), or partial agonist at the receptor. These assays typically measure the downstream effects of receptor activation, such as the flow of ions across the cell membrane or changes in intracellular calcium levels.

Cell lines engineered to express specific nAChR subtypes would be utilized. nih.gov For instance, agonist activity can be measured by applying the compound and monitoring for an increase in intracellular calcium, often detected using fluorescent dyes. To assess antagonist activity, the compound would be applied prior to a known nAChR agonist, and the degree to which it blocks the agonist's effect would be quantified. Varenicline, for example, is a partial agonist at α4β2 nAChRs and a full agonist at α7 nAChRs. biorxiv.orgresearchgate.net

Comparative Pharmacological Profiles of Hydroxy Varenicline with Varenicline in Preclinical Assays

A direct comparison of the pharmacological profiles of this compound and varenicline would be essential. This would involve conducting binding and functional assays for both compounds under identical experimental conditions. Key parameters for comparison would include binding affinity (Ki) and functional efficacy (Emax) and potency (EC50) at various nAChR subtypes.

Hypothetical Comparative Pharmacological Data

| Compound | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity (Emax %) |

|---|---|---|---|

| Varenicline | α4β2 | ~0.06 | ~45% (Partial Agonist) |

| This compound | α4β2 | Data Not Available | Data Not Available |

| Varenicline | α7 | ~322 | ~100% (Full Agonist) |

| This compound | α7 | Data Not Available | Data Not Available |

Varenicline data is sourced from existing literature for comparative context. nih.govresearchgate.net Data for this compound is hypothetical.

Computational Chemistry and Molecular Modeling for Ligand-Receptor Interactions

Computational modeling and molecular dynamics simulations are powerful tools to visualize and understand how a ligand interacts with its receptor at the atomic level. nih.gov These techniques could be used to predict the binding pose of this compound within the ligand-binding domain of different nAChR subtypes. biorxiv.org By analyzing the specific amino acid residues involved in the interaction, researchers could gain insights into the determinants of binding affinity and functional activity. Such studies have been instrumental in understanding the binding of varenicline. nih.gov

Utility as a Pharmacological Probe in Basic Neuroscience and Receptor Research

If this compound were found to possess a unique pharmacological profile, such as high selectivity for a particular nAChR subtype or a distinct functional activity compared to varenicline, it could serve as a valuable pharmacological probe. nih.govnih.govnih.govgrantome.comnih.gov For instance, a highly selective antagonist could be used to investigate the physiological role of a specific nAChR subtype in various neural circuits and behaviors. Conversely, a subtype-selective agonist could help elucidate the downstream consequences of activating a particular receptor population. The availability of such a tool would be beneficial for basic neuroscience research aimed at dissecting the complex roles of nicotinic cholinergic signaling in the brain.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Analogues for Research Applications

The synthesis of varenicline (B1221332), inspired by the natural alkaloid cytisine, has been extensively documented, often employing a trifluoroacetyl group as a protective intermediate nih.govresearchgate.net. This established chemistry provides a logical starting point for developing novel synthetic routes to its metabolites, specifically Hydroxy Varenicline. Future research will likely focus on regioselective hydroxylation of varenicline precursors or the total synthesis from hydroxylated building blocks.

A key intermediate in several patented varenicline syntheses is a trifluoroacetamide derivative, which is later hydrolyzed to yield the final product chemicalbook.comnewdrugapprovals.org. The existence of "Varenicline N-Trifluoroacetyl Impurity" as a commercially available reference material underscores the relevance of trifluoroacetylation in this chemical space synzeal.comanantlabs.com. Consequently, the synthesis of Hydroxy Varenicline N-Trifluoroacetate could be explored not only as a route to the hydroxy metabolite itself but also for creating a stable derivative for research applications.

Furthermore, the structural framework of varenicline and its hydroxy metabolite is ripe for the design and synthesis of new analogues. By modifying the core structure, researchers can develop novel chemical probes to explore the nicotinic acetylcholine (B1216132) receptors with greater specificity or different pharmacological profiles. These analogues would be invaluable tools for fundamental research into neurochemistry and addiction pathways. The development of such compounds would follow a rational design approach, leveraging the known structure-activity relationships of cytisine and varenicline nih.gov.

Advanced Analytical Techniques for Trace Analysis and Complex Mixture Characterization

The quantification of varenicline in biological matrices is well-established, with numerous high-sensitivity methods available. Future research on this compound will leverage these advancements for its own detection and characterization. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) stands out as the gold standard for this purpose, capable of achieving picogram-level quantification in complex samples like human plasma researchgate.netalwsci.com. The development of specific LC-MS/MS methods for Hydroxy Varenicline will be essential for its study in metabolic and forensic contexts. These methods will likely employ Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity researchgate.netacademicjournals.org.

Stability-indicating High-Performance Liquid Chromatography (HPLC) methods, which can separate the parent drug from its degradation products, will also be crucial nih.govresearchgate.net. Characterizing the degradation profile of this compound under various stress conditions (e.g., pH, oxidative, photolytic) is a key research area for ensuring its viability as a reference standard. The trifluoroacetate moiety itself is stable, but its interaction with the parent molecule and formulation excipients requires thorough investigation unep.orgnih.gov.

| Technique | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) / Detection (LOD) | Reference |

|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 50.0 - 10000.0 pg/mL | 50.0 pg/mL (LLOQ) | researchgate.net |

| LC-MS/MS | Human Plasma | 20.0 - 500.0 ng/mL | 6.0 ng/mL (LOD) | academicjournals.orgresearchgate.net |

| HPLC | Bulk Drug | 0.1 - 192 µg/mL | Not Specified | nih.govresearchgate.net |

Integration with Omics Technologies in Non-Clinical Metabolomic Studies

While varenicline undergoes minimal metabolism, with over 90% excreted unchanged, the characterization of its minor metabolites, including Hydroxy Varenicline, is a significant area for future research nih.govdrugbank.com. Modern "omics" technologies, particularly metabolomics, are poised to play a central role. Predictive metabolism studies using in silico computational tools have already been proposed to map the metabolic fate of varenicline and assess the activity of its byproducts nih.gov.

A key future direction is the use of high-resolution mass spectrometry-based metabolomics to perform comprehensive profiling of biological samples from preclinical models. This would allow for the unambiguous identification and relative quantification of Hydroxy Varenicline alongside other minor metabolites, such as N-formyl varenicline and various conjugates researchgate.net.

Furthermore, integrating metabolomics with pharmacogenomics offers a powerful approach to personalize medicine. Studies have already demonstrated that the nicotine metabolite ratio (NMR), a genetically informed biomarker, can predict the efficacy of varenicline treatment eurekalert.orgnih.gov. Future research could extend this concept to investigate how genetic variations in drug-metabolizing enzymes influence the formation of Hydroxy Varenicline and whether its presence correlates with treatment efficacy or side effects. The application of artificial intelligence and machine learning will be critical for analyzing the large, complex datasets generated by these integrated omics studies alwsci.com.

Investigation of its Role in Oxidative Stress and Degradation Mechanisms (chemical stability)

The chemical stability of a compound is critical for its use as a therapeutic agent or a reference standard. Forced degradation studies on varenicline have shown that it is susceptible to degradation under oxidative, alkaline, thermal, and photolytic conditions nih.govresearchgate.netcu.edu.eg. This provides a clear directive for future research: to conduct similar rigorous stability testing on this compound. Understanding its degradation pathways and identifying the resulting products is essential for establishing its shelf-life and proper storage conditions. One known oxidative degradant of varenicline is a dione derivative, and similar pathways may exist for its hydroxy metabolite cu.edu.eg.

The formation of N-nitroso-varenicline is a known stability concern for the parent drug, prompting regulatory scrutiny fda.gov. Future investigations must assess the potential for nitrosamine impurity formation in this compound.

| Stress Condition | Observation | Reference |

|---|---|---|

| Oxidative (H₂O₂) | Degradation observed | researchgate.net |

| Alkaline (NaOH) | Unstable; partial degradation | researchgate.netcu.edu.eg |

| Acidic (HCl) | Relatively stable; minor degradation | researchgate.netcu.edu.eg |

| Thermal | Degradation observed | researchgate.net |

| Photolytic | Degradation observed | nih.govresearchgate.net |

Application in Forensic and Environmental Chemistry Research (as a reference or marker)

In forensic toxicology, the ability to accurately quantify a drug and its metabolites in biological samples is paramount. The analysis of varenicline has been highlighted as valuable in forensic cases, and its metabolites can serve as crucial confirmatory biomarkers researchgate.net. Hydroxy Varenicline, once fully characterized, could be used to confirm the ingestion of varenicline and potentially provide a more extended detection window than the parent drug alone. The N-Trifluoroacetate derivative is an ideal candidate for a stable, highly pure analytical reference standard required for the validation of such forensic methods.

The increasing use of pharmaceuticals has led to concerns about their environmental fate. Varenicline's production and use may result in its release into the environment through wastewater nih.gov. Future environmental chemistry research should focus on developing methods to detect varenicline and its metabolites, including Hydroxy Varenicline, in environmental matrices such as water and soil. This research is necessary to understand the persistence, mobility, and potential ecological impact of the compound. As with forensic applications, this compound would be an indispensable tool, serving as a certified reference material for environmental monitoring studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.